2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Overview
Description
(2-Oxopyrrolidin-1-yl) prop-2-enoate is a chemical compound that features a pyrrolidinone ring attached to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxopyrrolidin-1-yl) prop-2-enoate typically involves the reaction of pyrrolidinone with an appropriate ester or acid derivative. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . This method allows for the rapid formation of the desired product under controlled conditions, reducing reaction times and improving yields.
Industrial Production Methods
Industrial production of (2-Oxopyrrolidin-1-yl) prop-2-enoate may involve large-scale synthesis using continuous flow reactors. These reactors provide precise control over reaction parameters, ensuring consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(2-Oxopyrrolidin-1-yl) prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2-Oxopyrrolidin-1-yl) prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (2-Oxopyrrolidin-1-yl) prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione: Another related compound with potential therapeutic applications.
Prolinol: A derivative of pyrrolidine with distinct chemical properties.
Uniqueness
(2-Oxopyrrolidin-1-yl) prop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
(2-oxopyrrolidin-1-yl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-8-5-3-4-6(8)9/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXKEFFEXGTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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